molecular formula C21H24N2O6S B2660946 methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034311-51-6

methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2660946
CAS No.: 2034311-51-6
M. Wt: 432.49
InChI Key: BYLKSJAYBYEZHI-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate is a structurally complex synthetic compound featuring a benzofuran moiety, a dimethylaminoethyl-sulfamoyl linkage, and a methyl-substituted benzoate ester. The 4-methoxybenzoate ester could enhance metabolic stability compared to free carboxylic acids.

Properties

IUPAC Name

methyl 3-[[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-23(2)16(19-11-14-7-5-6-8-17(14)29-19)13-22-30(25,26)20-12-15(21(24)28-4)9-10-18(20)27-3/h5-12,16,22H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLKSJAYBYEZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)OC)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via a nucleophilic substitution reaction, where a suitable halide (e.g., 2-chloro-N,N-dimethylethylamine) reacts with the benzofuran derivative.

    Sulfamoylation: The sulfamoyl group is added by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: Finally, the methoxybenzoate ester is formed through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.

    Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation over palladium on carbon or by using reducing agents like tin(II) chloride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding. It could be investigated for its effects on various biological pathways.

Medicine

Given its structural features, this compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research could focus on its efficacy and mechanism of action in these areas.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It might interact with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including sulfonylureas, quinoline derivatives, and aminoalkyl-substituted pharmacophores.

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Features Molecular Weight Potential Applications Evidence Source
Target Compound Benzofuran, sulfamoyl, dimethylaminoethyl, 4-methoxybenzoate N/A Hypothetical: CNS agents, agrochemicals N/A
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline core, carboxamide, dimethylaminopropyl chain 309.79 Antimicrobial/antiviral research
Triflusulfuron methyl ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) Triazine ring, sulfonylurea linkage, trifluoroethoxy group ~428.33 (estimated) Herbicide (sulfonylurea class)
USP Sumatriptan Succinate Related Compound A Indole core, dimethylaminoethyl chain, sulfonamide 613.77 Serotonin receptor agonists
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide Perfluorinated chain, sulfonamide, dimethylaminopropyl N/A Surfactants/fluorochemicals

Key Structural and Functional Differences

Core Aromatic System: The target compound’s benzofuran ring distinguishes it from quinolines (e.g., ) and indoles (e.g., ). Unlike triflusulfuron methyl ester (triazine core, ), the target lacks a heterocyclic triazine, which is critical for herbicidal activity via acetolactate synthase inhibition.

Sulfamoyl vs. Sulfonylurea Linkage :

  • The target’s sulfamoyl group (SO₂NH) differs from the sulfonylurea bridge (SO₂NCONH) in . Sulfonylureas are prone to hydrolysis, whereas sulfamoyl groups may offer greater stability in acidic environments .

Aminoalkyl Substituents: The dimethylaminoethyl chain in the target is shorter than the dimethylaminopropyl chains in and . Shorter chains may reduce steric hindrance, favoring receptor binding in CNS-targeted compounds .

Ester vs.

Hypothetical Pharmacological/Agrochemical Implications

  • CNS Applications: The dimethylaminoethyl-sulfamoyl motif resembles sumatriptan-related compounds (), suggesting possible 5-HT receptor modulation. However, the benzofuran core may shift selectivity toward other GPCRs.
  • Herbicidal Potential: While lacking a triazine ring, the sulfamoyl group could interact with plant enzymes, though likely less potently than sulfonylureas ().

Research Findings and Data Gaps

  • Metabolic Stability : The methyl benzoate group may resist first-pass hydrolysis better than carboxamides () but could form reactive metabolites via demethylation.
  • Toxicity Risks : Perfluorinated analogs () highlight concerns about bioaccumulation, but the target’s lack of fluorination may mitigate this .
  • Synthèse Challenges : The benzofuran-sulfamoyl linkage may require specialized coupling reagents, unlike the straightforward sulfonylurea synthesis in .

Biological Activity

Methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique structural arrangement, combining a benzofuran moiety with a sulfamoyl group and a methoxy-substituted benzoate. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5S, with a molecular weight of approximately 408.49 g/mol. The compound's structure includes:

  • Benzofuran Ring : Known for various pharmacological activities.
  • Dimethylamino Group : Often associated with enhanced solubility and bioactivity.
  • Sulfamoyl Group : Linked to antibacterial and anticancer properties.

Table 1: Structural Features of this compound

Structural FeatureDescription
Benzofuran MoietyContributes to diverse biological activities
Dimethylamino GroupEnhances solubility and potential bioactivity
Sulfamoyl GroupAssociated with antibacterial and anticancer effects

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, benzofuran derivatives have demonstrated efficacy against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23.

Case Study: Benzofuran Derivatives as Anticancer Agents

A study assessed the anticancer activity of several benzofuran derivatives, revealing that:

  • IC50 Values : The most active compounds showed IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells.
  • Mechanism of Action : These compounds induced apoptosis and inhibited cell cycle progression, indicating their potential as therapeutic agents.

Table 2: Anticancer Activity of Benzofuran Derivatives

Compound NameCell LineIC50 Value (µM)Mechanism of Action
Compound AA5491.48Induces apoptosis
Compound BNCI-H2315.00Inhibits cell cycle progression
Compound CA54947.02Induces apoptosis

Pharmacological Activities

Beyond anticancer effects, this compound may exhibit other pharmacological activities:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals.
  • Anti-inflammatory Effects : Some benzofuran derivatives are known to reduce inflammation in various models.
  • Antibacterial Properties : The sulfamoyl group may contribute to antibacterial activity, making it relevant in treating infections.

Table 3: Pharmacological Activities of Related Compounds

Activity TypeRelated CompoundsObserved Effects
AntioxidantVarious benzofuransFree radical scavenging
Anti-inflammatoryBenzofuran derivativesReduced inflammation
AntibacterialSulfamoyl-containing compoundsInhibition of bacterial growth

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